molecular formula C8H17Cl2NS2 B13760968 trans-2-Aminoethyl 2-chlorocyclohexyl disulfide hydrochloride CAS No. 27317-89-1

trans-2-Aminoethyl 2-chlorocyclohexyl disulfide hydrochloride

Cat. No.: B13760968
CAS No.: 27317-89-1
M. Wt: 262.3 g/mol
InChI Key: GFPYCFVUYOYYRY-SCLLHFNJSA-N
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Description

trans-2-Aminoethyl 2-chlorocyclohexyl disulfide hydrochloride: is a chemical compound with the molecular formula C8H16ClNS2·HCl and a molecular weight of 262.2633 g/mol . This compound is characterized by the presence of a disulfide bond, an aminoethyl group, and a chlorocyclohexyl moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Aminoethyl 2-chlorocyclohexyl disulfide hydrochloride typically involves the reaction of 2-chlorocyclohexylamine with a disulfide-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: trans-2-Aminoethyl 2-chlorocyclohexyl disulfide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, trans-2-Aminoethyl 2-chlorocyclohexyl disulfide hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the role of disulfide bonds in protein folding and stability. It can be used to introduce disulfide bonds into peptides and proteins, allowing researchers to investigate their effects on biological activity .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It can be used as a precursor for the synthesis of drugs that target specific molecular pathways involving disulfide bonds .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the development of advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of trans-2-Aminoethyl 2-chlorocyclohexyl disulfide hydrochloride involves the interaction of its disulfide bond with thiol-containing molecules. The disulfide bond can undergo redox reactions, leading to the formation or cleavage of disulfide bonds in target molecules. This interaction can modulate the activity of proteins and enzymes that rely on disulfide bonds for their function .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: trans-2-Aminoethyl 2-chlorocyclohexyl disulfide hydrochloride is unique due to its specific combination of a disulfide bond, aminoethyl group, and chlorocyclohexyl moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it suitable for diverse scientific research applications .

Properties

CAS No.

27317-89-1

Molecular Formula

C8H17Cl2NS2

Molecular Weight

262.3 g/mol

IUPAC Name

2-[[(1R,2R)-2-chlorocyclohexyl]disulfanyl]ethylazanium;chloride

InChI

InChI=1S/C8H16ClNS2.ClH/c9-7-3-1-2-4-8(7)12-11-6-5-10;/h7-8H,1-6,10H2;1H/t7-,8-;/m1./s1

InChI Key

GFPYCFVUYOYYRY-SCLLHFNJSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)SSCC[NH3+])Cl.[Cl-]

Canonical SMILES

C1CCC(C(C1)SSCC[NH3+])Cl.[Cl-]

Origin of Product

United States

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